

PknB-IN-2 IC50 and MIC values

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Compound of Interest

Compound Name: *PknB-IN-2*

Cat. No.: *B503018*

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A comprehensive analysis of **PknB-IN-2**, a promising inhibitor of *Mycobacterium tuberculosis* protein kinase B (PknB), is presented in this technical guide. The document details the inhibitor's potency, the methodologies for its evaluation, and the biological pathways it targets, providing a critical resource for researchers and professionals in drug development.

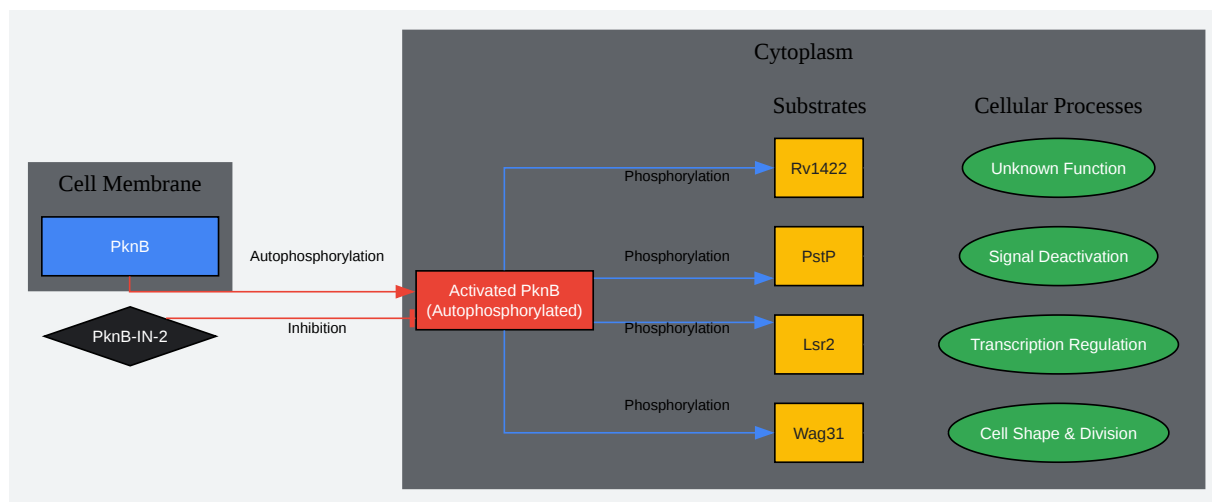
Quantitative Data Summary

The inhibitory activities of **PknB-IN-2** are summarized below, providing key metrics for its efficacy against its molecular target and the whole pathogen.

Parameter	Value	Target/Organism	Reference
IC50	12.1 μ M	<i>M. tuberculosis</i> PknB	[1]
MIC	6.2 μ g/mL	<i>M. tuberculosis</i> H37Rv	

PknB Signaling Pathway

Protein kinase B (PknB) is a crucial transmembrane serine/threonine protein kinase in *Mycobacterium tuberculosis*. It plays a vital role in regulating cell growth, division, and morphology. The kinase domain of PknB, upon activation through autophosphorylation, phosphorylates various downstream substrates, thereby controlling essential cellular processes.



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PknB Signaling Pathway and Inhibition by **PknB-IN-2**.

Experimental Protocols

In Vitro PknB Kinase Inhibition Assay (IC50 Determination)

This protocol is adapted from the methods described for the characterization of novel PknB inhibitors.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of **PknB-IN-2** against *M. tuberculosis* PknB.

Materials:

- Recombinant *M. tuberculosis* PknB kinase domain
- **PknB-IN-2**

- ATP (Adenosine 5'-triphosphate)
- Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- Substrate (e.g., GarA or a synthetic peptide)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
- 384-well plates
- Plate reader capable of luminescence detection

Procedure:

- Prepare a serial dilution of **PknB-IN-2** in DMSO.
- In a 384-well plate, add the PknB enzyme, the substrate, and the **PknB-IN-2** dilutions.
- Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the K_m for PknB.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Stop the reaction and measure the remaining ATP or the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
- The luminescence signal is inversely proportional to the kinase activity.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Calculate the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the EUCAST reference method for *M. tuberculosis* susceptibility testing.

Objective: To determine the minimum inhibitory concentration (MIC) of **PknB-IN-2** required to inhibit the visible growth of *M. tuberculosis* H37Rv.

Materials:

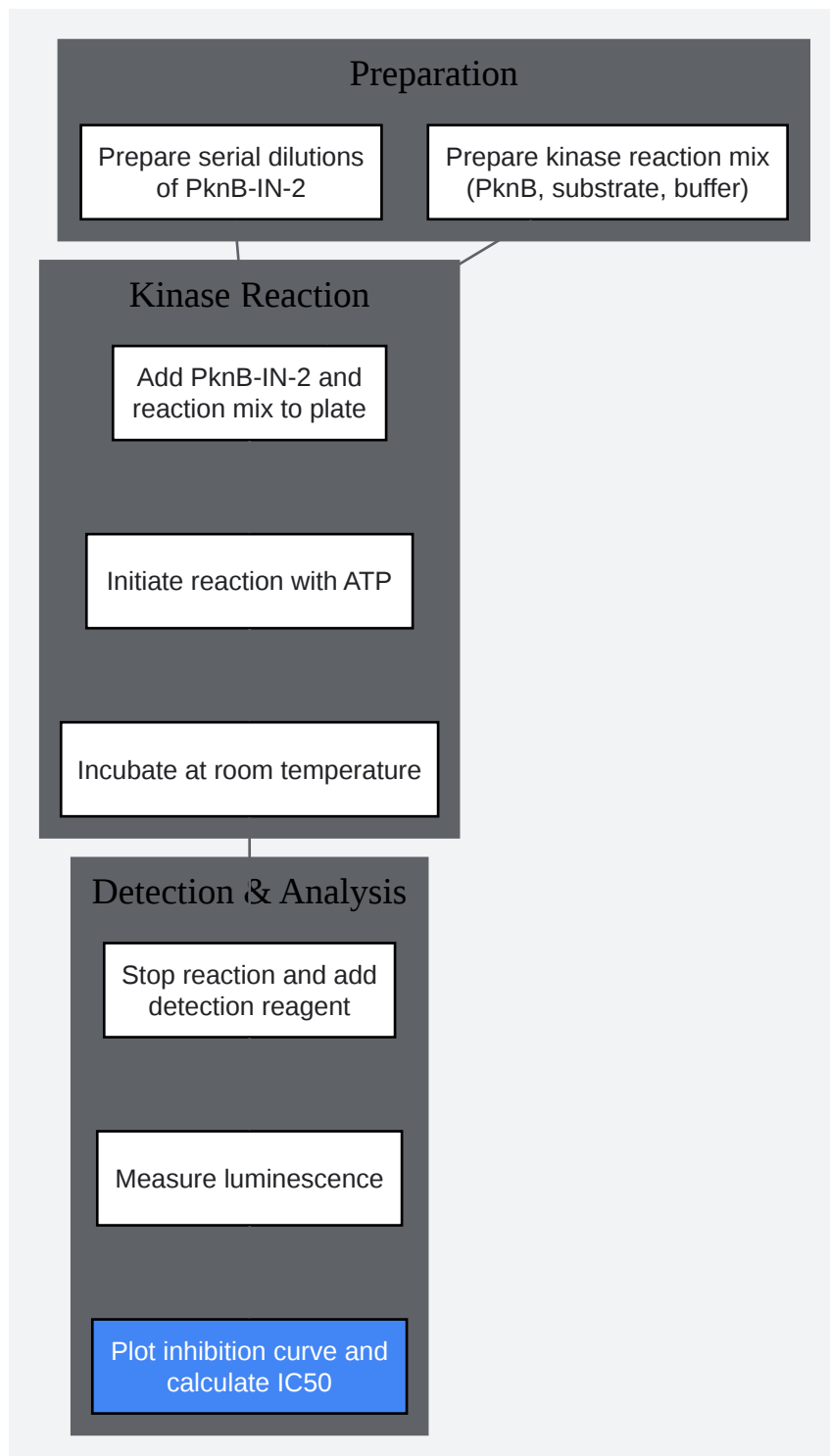
- *M. tuberculosis* H37Rv culture
- Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
- **PknB-IN-2**
- 96-well U-bottom microtiter plates
- Inoculating equipment
- Incubator at 37°C

Procedure:

- Prepare a stock solution of **PknB-IN-2** in a suitable solvent (e.g., DMSO) and then prepare serial twofold dilutions in Middlebrook 7H9 broth in a 96-well plate.
- Prepare an inoculum of *M. tuberculosis* H37Rv and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells.
- Inoculate each well of the microtiter plate containing the serially diluted **PknB-IN-2** with the bacterial suspension. Include a growth control well (no inhibitor) and a sterility control well (no bacteria).
- Seal the plates and incubate at 37°C.
- After a suitable incubation period (typically 7-14 days), visually inspect the plates for bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of **PknB-IN-2** that completely inhibits visible growth of the bacteria.

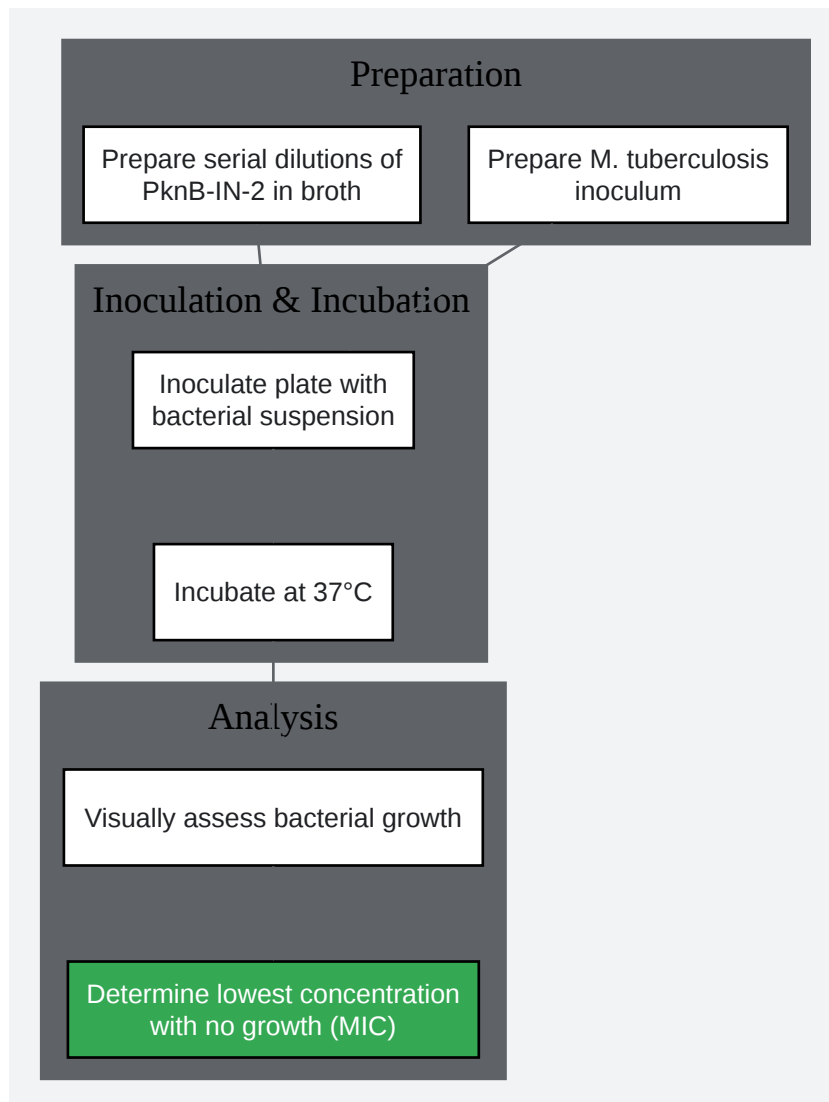
Experimental Workflows

The following diagrams illustrate the workflows for the IC50 and MIC determination assays.



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Workflow for IC50 Determination.



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References

- 1. Virtual Screening Identifies Novel and Potent Inhibitors of Mycobacterium tuberculosis PknB with Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

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